

# molecular structure of 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

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## Compound of Interest

Compound Name: 1-(3-Chlorophenyl)-1-hydroxypropan-2-one

Cat. No.: B195654

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An In-depth Technical Guide to **1-(3-Chlorophenyl)-1-hydroxypropan-2-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **1-(3-Chlorophenyl)-1-hydroxypropan-2-one**. This compound is a key intermediate in the synthesis of Bupropion and is also known as Bupropion Related Compound F.[1][2]

## Molecular Structure and Properties

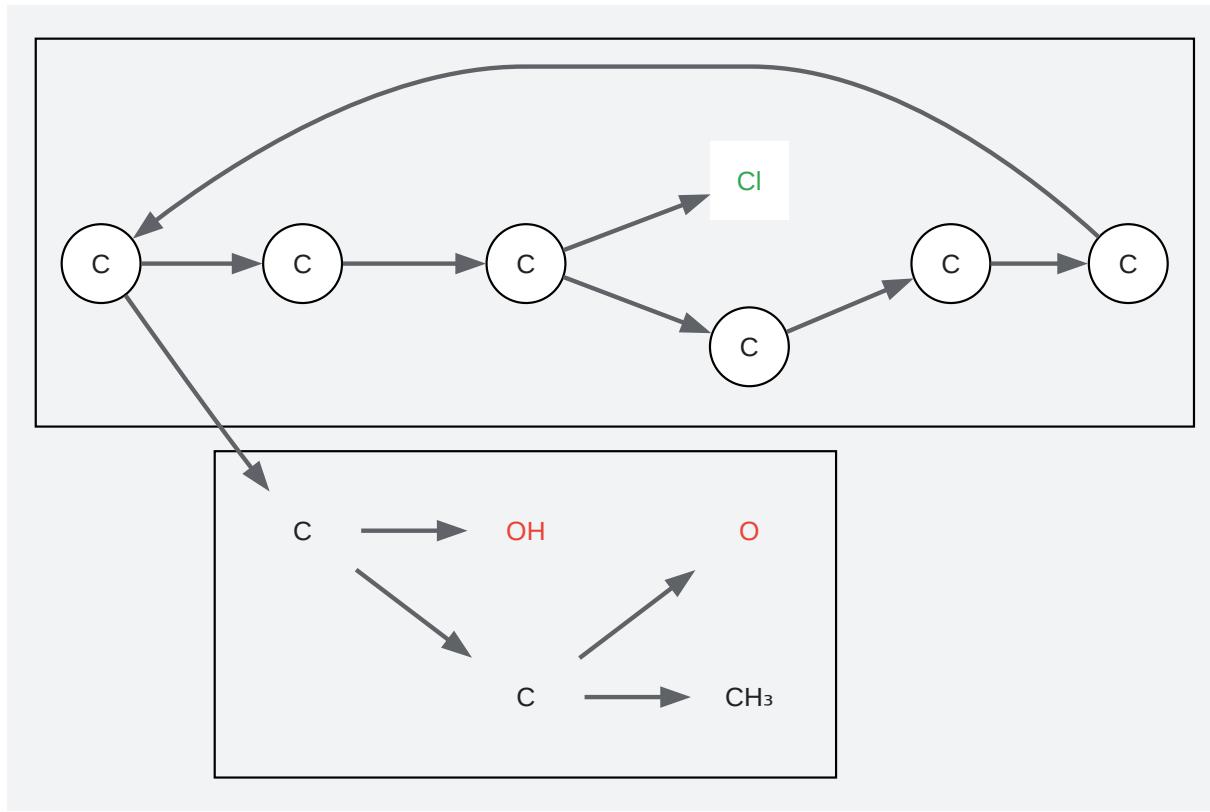
**1-(3-Chlorophenyl)-1-hydroxypropan-2-one** is an  $\alpha$ -hydroxy ketone characterized by a propan-2-one backbone substituted at the first carbon with both a hydroxyl (-OH) group and a 3-chlorophenyl ring.[3] This arrangement results in a chiral center at the C1 position, meaning the compound can exist as a racemic mixture of enantiomers.[3] The presence of the electron-withdrawing chlorine atom on the phenyl ring influences the molecule's reactivity.[3]

A summary of its key chemical identifiers and properties is provided in the table below.

Property	Value	Source
Molecular Formula	C9H9ClO2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	184.62 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	1-(3-chlorophenyl)-1-hydroxyacetone	<a href="#">[7]</a>
CAS Number	857233-13-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a>
InChI Key	HTTAEBUFKZSUE-KUHFFFAOYSA-N	<a href="#">[3]</a> <a href="#">[7]</a>
SMILES Code	CC(C(C1=CC=CC(Cl)=C1)O)=O	<a href="#">[5]</a>
Physical Form	Solid	<a href="#">[7]</a>
Storage Temperature	2-8°C or in a freezer under -20°C	<a href="#">[3]</a> <a href="#">[5]</a>

## Molecular Structure Visualization

The following diagram illustrates the 2D molecular structure of **1-(3-Chlorophenyl)-1-hydroxypropan-2-one**.



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Caption: 2D structure of **1-(3-Chlorophenyl)-1-hydroxypropan-2-one**.

## Synthesis Protocols

Several synthetic routes for **1-(3-Chlorophenyl)-1-hydroxypropan-2-one** have been established. Below are detailed protocols for some of the key methods.

### Claisen-Schmidt Condensation

This method involves the base-catalyzed reaction between 3-chlorobenzaldehyde and acetone.

[3]

Experimental Protocol:

- Dissolve 3-chlorobenzaldehyde and an excess of acetone in a suitable solvent (e.g., ethanol).
- Cool the mixture in an ice bath.
- Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), while stirring. [\[3\]](#)
- Allow the reaction to proceed at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC).
- Neutralize the reaction mixture with a dilute acid.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

## Oxidation of a Vicinal Diol

This pathway involves the selective oxidation of 1-(3-chlorophenyl)propane-1,2-diol. [\[3\]](#)

### Experimental Protocol:

- Synthesize the precursor, 1-(3-chlorophenyl)propane-1,2-diol, via dihydroxylation of 3-chloro- $\alpha$ -methylstyrene. [\[3\]](#)
- Dissolve the diol in a suitable solvent, such as dichloromethane. [\[8\]](#)
- Add a selective oxidizing agent. Options include:
  - Ruthenium-based catalysts: A combination of Ruthenium(III) chloride ( $\text{RuCl}_3$ ) and a co-oxidant like Oxone®.
  - Manganese-based catalysts: In-situ prepared manganese catalysts with hydrogen peroxide ( $\text{H}_2\text{O}_2$ ) as a green oxidant.

- Pyridinium chlorochromate (PCC): Add PCC oxidant slowly and control the temperature at  $30\pm 5^{\circ}\text{C}$ .<sup>[8]</sup>
- Stir the reaction mixture until the starting material is consumed (monitored by TLC).<sup>[8]</sup>
- Work up the reaction by quenching any excess oxidant and filtering the mixture.
- Extract the product and purify by column chromatography.<sup>[8]</sup>

## Asymmetric Synthesis of (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone

This method allows for the enantioselective synthesis of a specific stereoisomer.<sup>[9]</sup>

### Experimental Protocol:

- Prepare a mixture of AD-mix- $\beta$  and  $\text{CH}_3\text{SO}_2\text{NH}_2$  in a tert-butyl alcohol-water solvent system.  
<sup>[9]</sup>
- Cool the mixture to  $0^{\circ}\text{C}$ .
- Add the starting material, 9a (an enol ether or similar precursor), to the reaction mixture.<sup>[9]</sup>
- Stir the reaction at  $0^{\circ}\text{C}$  for 16 hours.<sup>[9]</sup>
- Quench the reaction by adding sodium sulfite and stir for another hour.<sup>[9]</sup>
- Filter the mixture through a Celite pad and wash with ether.<sup>[9]</sup>
- Separate the aqueous and organic layers.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.<sup>[9]</sup>
- Purify the crude product by column chromatography on silica gel using a hexanes-EtOAc gradient to yield the title product.<sup>[9]</sup>

## Spectroscopic Data

Characterization of **1-(3-Chlorophenyl)-1-hydroxypropan-2-one** is typically performed using a suite of spectroscopic techniques. While a comprehensive dataset from a single source is not publicly available, representative data has been reported.

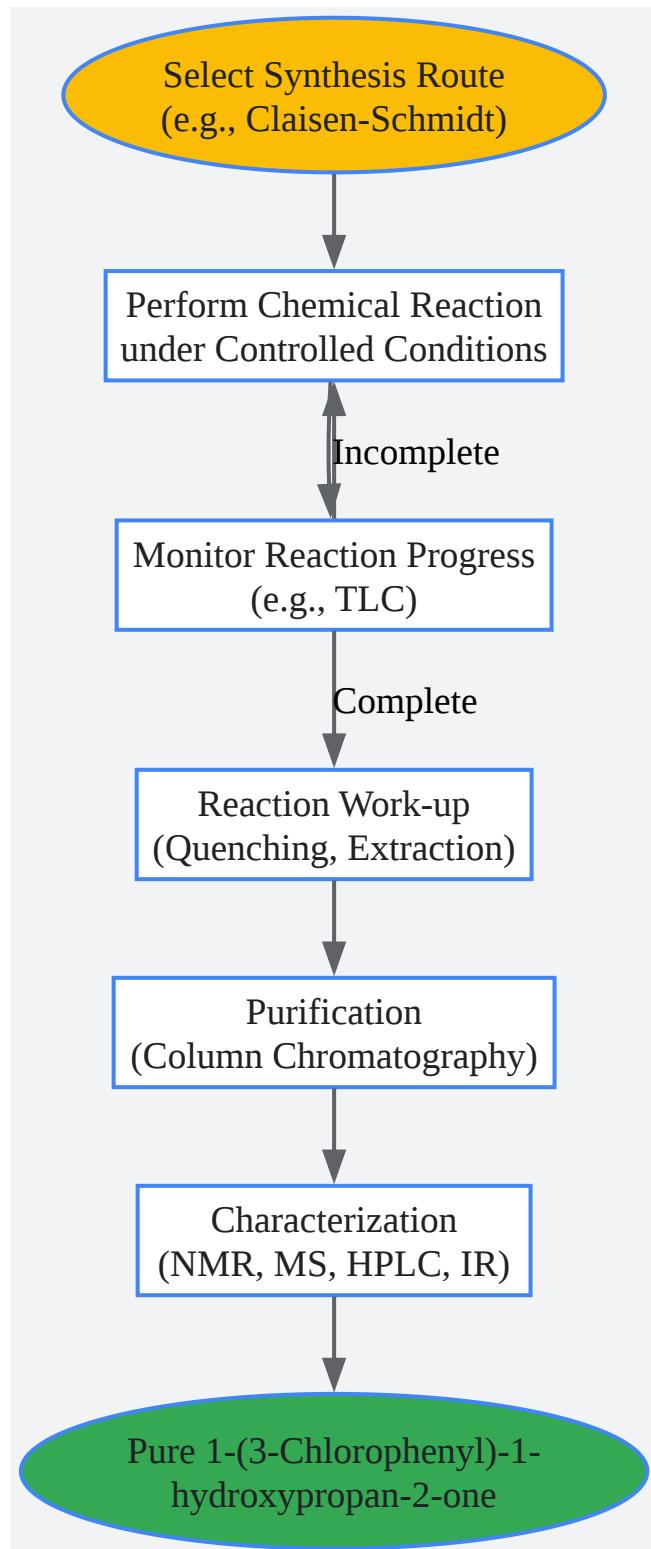
Technique	Observed Data
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 7.91 (s, 1H), 7.80 (d, 1H, J = 7.8 Hz), 7.62-7.57 (m, 1H), 7.46 (t, 1H, J = 7.8 Hz), 5.15-5.08 (m, 1H), 3.68-3.65 (m, 1H), 1.45 (d, 3H, J = 7.1 Hz) for the (R)-enantiomer of a related isomer. <a href="#">[9]</a>
Mass Spectrometry	The compound's molecular weight of 184.62 g/mol corresponds to the expected mass for C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub> . <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
HPLC	Purity is often determined by HPLC, with commercial standards available at >95% purity. <a href="#">[10]</a>
Infrared (IR)	Expected to show characteristic peaks for hydroxyl (O-H), carbonyl (C=O), and C-Cl stretching, as well as aromatic C-H and C=C bands.

## Biological Activity and Potential Applications

The structural similarity of **1-(3-Chlorophenyl)-1-hydroxypropan-2-one** to the antidepressant bupropion suggests potential interactions with monoamine transporters, such as those for dopamine and norepinephrine.[\[3\]](#)[\[10\]](#) However, specific research on its mechanism of action is limited.[\[10\]](#) Its primary application in scientific research is as a key intermediate in the synthesis of bupropion and its derivatives, as well as a reference standard in impurity analysis.[\[1\]](#)[\[2\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Experimental Workflow for Synthesis and Purification

The following diagram outlines a general workflow for the synthesis and purification of **1-(3-Chlorophenyl)-1-hydroxypropan-2-one**.



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Caption: General workflow for synthesis and purification.

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